Calcium Pump Inhibition Profile
Glucagon (22-29) functions as a partial agonist relative to the full agonist miniglucagon (19-29) at the liver plasma membrane Ca2+ pump [1]. While miniglucagon (19-29) produces maximal inhibition of the (Ca2+-Mg2+) ATPase, glucagon (22-29) achieves only a 5-15% maximal inhibition of this enzyme [2]. Its potency is low, with a Ki of 1 μM, which is comparable to that of native glucagon but significantly less efficient than miniglucagon's 1000-fold higher potency [3]. This demonstrates that the truncation of the N-terminal Ala19-Gln20-Asp21 residues from miniglucagon converts a full agonist into a partial agonist, highlighting the critical role of this tripeptide motif.
| Evidence Dimension | Maximal inhibition of (Ca2+-Mg2+) ATPase in liver plasma membranes |
|---|---|
| Target Compound Data | 5-15% maximal inhibition; Ki = 1 μM |
| Comparator Or Baseline | Glucagon (19-29): Full agonist efficacy (100% reference); 1000-fold higher efficiency than glucagon. Glucagon (1-29): Ki = 0.7 μM. |
| Quantified Difference | Efficacy is reduced from full agonist (100%) to partial agonist (5-15%). Potency is similar to glucagon but 1000-fold lower than miniglucagon (19-29). |
| Conditions | Rat liver plasma membrane (Ca2+-Mg2+) ATPase assay |
Why This Matters
For researchers dissecting calcium signaling pathways, glucagon (22-29) provides a unique tool to elicit submaximal, graded responses, enabling the study of partial agonism mechanisms without the confounding effects of adenylate cyclase activation.
- [1] Mallat A, Pavoine C, Dufour M, Lotersztajn S, Bataille D, Pecker F. A glucagon fragment is responsible for the inhibition of the liver Ca2+ pump by glucagon. Nature. 1987 Feb 12-18;325(6105):620-2. View Source
- [2] PeptideDB. (n.d.). Glucagon (22-29) Database Entry. CAS: 32204-93-6. View Source
- [3] TargetMol. (n.d.). Glucagon (22-29) Product Information. Cat. No.: T82306. View Source
